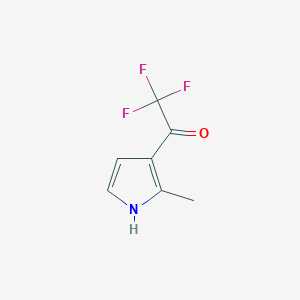

2-Methyl-3-trifluoroacetyl-1H-pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

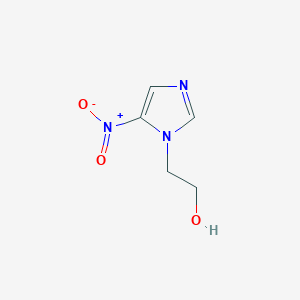

2-Methyl-3-trifluoroacetyl-1H-pyrrole is a type of pyrrole, which is a heterocyclic aromatic organic compound . Pyrroles are known to constitute the core of a large number of alkaloids and many other physiologically active compounds . Fluoropyrrole derivatives, such as this compound, are important in various applications .

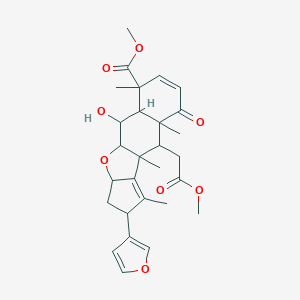

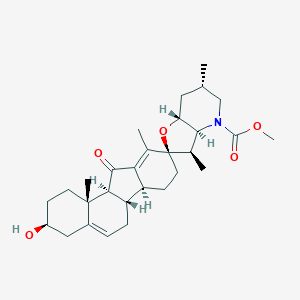

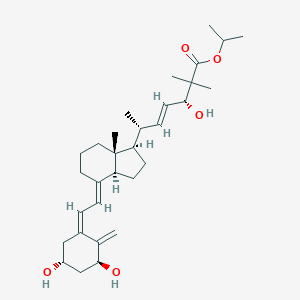

Molecular Structure Analysis

The molecular formula of this compound is C6H4F3NO . The reaction of three equivalents of 2-(trifluoroacetyl)pyrrole with triols produces triesters of pyrrole-2-carboxylic acid, which crystallize in space groups with molecular C3 symmetry .Chemical Reactions Analysis

The chapter on the chemistry of fluorinated pyrroles summarizes the major synthetic pathways towards fluoro- and trifluoromethylpyrroles . The reaction type used to gain the target fluorinated pyrrole is organized according to the reaction type .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 163.1 . More specific properties such as melting point, boiling point, and density were not found in the search results.Mechanism of Action

While specific information on the mechanism of action for 2-Methyl-3-trifluoroacetyl-1H-pyrrole was not found, fluoropyrrole derivatives are known to be important anti-inflammatory agents, stable GnRH receptor antagonists, inhibitors of HCV NS5B polymerase, and Angiotensin II receptor antagonists used in therapy for treating hypertension .

Safety and Hazards

Future Directions

Fluoropyrrole derivatives are strongly attractive as synthetic targets for further investigation due to their wide range of applications . Future research may focus on improving the synthesis process, exploring new applications, and understanding the mechanism of action of these compounds in more detail.

properties

IUPAC Name |

2,2,2-trifluoro-1-(2-methyl-1H-pyrrol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-4-5(2-3-11-4)6(12)7(8,9)10/h2-3,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLQJVYDEIMKKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN1)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine](/img/structure/B119156.png)

![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)